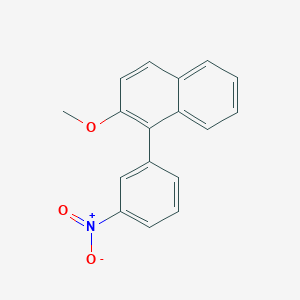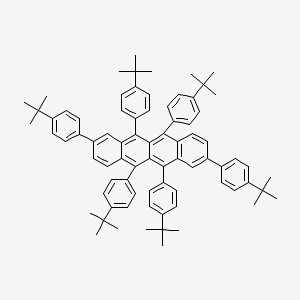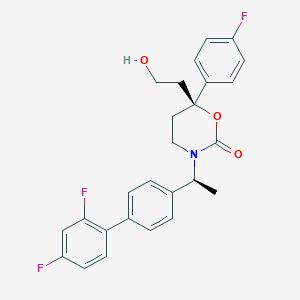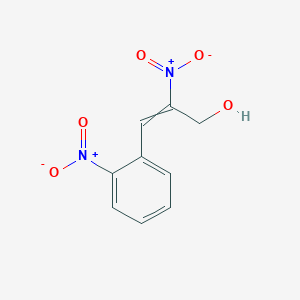
2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound is characterized by the presence of two nitro groups and a hydroxyl group attached to a propenyl chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol typically involves the nitration of 3-phenylprop-2-en-1-ol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of nitric acid and sulfuric acid . The reaction conditions, including temperature and concentration of reagents, are carefully monitored to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is optimized to minimize by-products and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Nitro ketones and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitro-3-phenylprop-2-en-1-ol: Similar structure but lacks the second nitro group.
3-(4-Nitrophenyl)prop-2-yn-1-ol: Contains a triple bond instead of a double bond.
(E)-3-(3-nitrophenyl)prop-2-en-1-ol: Similar structure but with different substitution patterns
Uniqueness
The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
915161-58-9 |
|---|---|
Molekularformel |
C9H8N2O5 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
2-nitro-3-(2-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8N2O5/c12-6-8(10(13)14)5-7-3-1-2-4-9(7)11(15)16/h1-5,12H,6H2 |
InChI-Schlüssel |
PWVOADMQVJSMRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C(CO)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
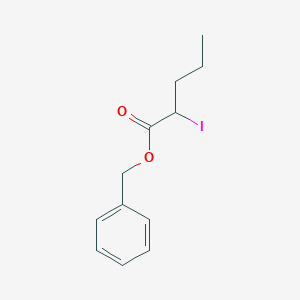
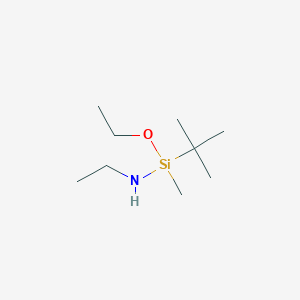
![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
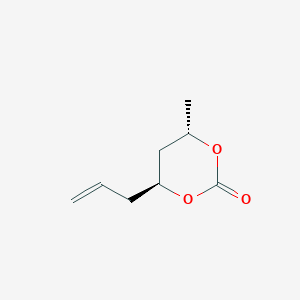
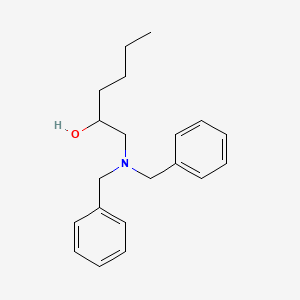
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
